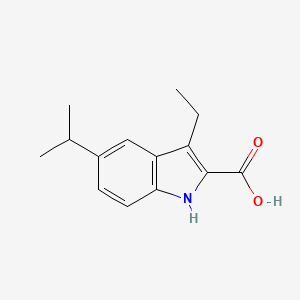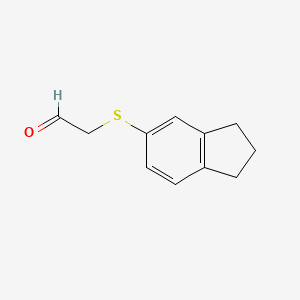
1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C12H20O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a cyclopentyl group and a methyl group, along with an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 3-methylcyclopentanone, followed by oxidation to form the aldehyde. The reaction conditions typically include:
Reagents: Cyclopentylmagnesium bromide, 3-methylcyclopentanone, oxidizing agent (e.g., PCC or DMP)
Solvents: Anhydrous ether or THF
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include:
Catalysts: Transition metal catalysts for improved reaction efficiency
Purification: Distillation or chromatography to isolate the desired product
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopentyl and methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: 1-Cyclopentyl-3-methylcyclopentane-1-carboxylic acid
Reduction: 1-Cyclopentyl-3-methylcyclopentane-1-methanol
Substitution: Various substituted cyclopentyl derivatives
Applications De Recherche Scientifique
1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentyl and methyl groups may influence the compound’s hydrophobic interactions and binding affinity.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-3-methylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopentylcyclopentane: Lacks the aldehyde functional group, resulting in different reactivity and applications.
3-Methylcyclopentanone: Contains a ketone group instead of an aldehyde, leading to different chemical behavior.
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-cyclopentyl-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-6-7-12(8-10,9-13)11-4-2-3-5-11/h9-11H,2-8H2,1H3 |
Clé InChI |
OHRUWUDAJIABOP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(C=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)

![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B13218142.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)

![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)
![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)





